molecular formula C17H31N3O3 B7915468 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915468
M. Wt: 325.4 g/mol
InChI Key: HCILIKGUFDWUSQ-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a novel compound with intriguing properties. This compound is characterized by its complex structure, which combines several functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves several steps, often starting with the preparation of key intermediates. The process typically includes:

  • Amination: Introduction of the amino group into a precursor molecule.

  • Cyclization: Formation of the piperidine ring through intramolecular reactions.

  • Carbamylation: Introduction of the carbamic acid ester group.

  • Final Coupling: Linking the cyclopropyl group to the main structure under controlled conditions.

Reaction conditions, such as temperature, solvent, and catalysts, are meticulously chosen to ensure high yield and purity.

Industrial Production Methods: Industrial-scale production often involves optimization of the synthetic route to enhance efficiency and scalability. Methods like continuous flow synthesis and use of more sustainable reagents are explored to make the process environmentally friendly and cost-effective.

Types of Reactions:

  • Oxidation: Undergoes oxidation to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of secondary amines.

  • Substitution: The compound can undergo nucleophilic substitution, particularly at the piperidine and cyclopropyl moieties.

Common Reagents and Conditions:

  • Oxidizing Agents: Sodium periodate, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed:

  • Oxidation Products: Oxo-derivatives.

  • Reduction Products: Secondary amines.

  • Substitution Products: Varied derivatives depending on the nucleophile used.

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester has a broad spectrum of applications:

Chemistry:

  • Used as a building block in organic synthesis.

  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its role in modulating biological pathways.

Medicine:

  • Explored as a potential therapeutic agent for neurological disorders.

  • Evaluated for its anti-inflammatory properties.

Industry:

  • Utilized in the development of novel materials with specific properties.

  • Employed in the synthesis of advanced polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The primary mechanism involves the modulation of enzyme activity or receptor binding, leading to downstream biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic pathways.

Comparison with Other Compounds:

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: Similar structure but different ring size, leading to varied biological activity.

  • [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclobutyl-carbamic acid tert-butyl ester: Varying ring size affects the compound's stability and reactivity.

Uniqueness: The presence of the cyclopropyl group confers unique steric and electronic properties, differentiating it from other similar compounds and influencing its reactivity and interaction with biological targets.

List of Similar Compounds:

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclobutyl-carbamic acid tert-butyl ester

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-10-6-5-7-14(19)11-20(13-8-9-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCILIKGUFDWUSQ-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.